Choline hydroxide

Übersicht

Beschreibung

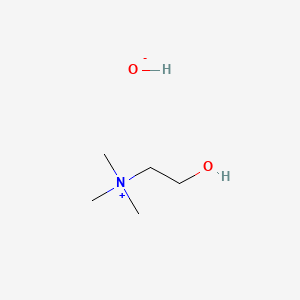

Choline hydroxide is an organic compound with the chemical formula [(CH₃)₃NCH₂CH₂OH]+OH−. It is also known as choline base. This compound is a quaternary ammonium salt, consisting of choline cations and hydroxide anions. This compound is a bifunctional compound, meaning it contains both a quaternary ammonium functional group and a hydroxyl functional group. It is typically encountered as a colorless viscous hydrated syrup that smells of trimethylamine. Aqueous solutions of this compound are stable but can slowly break down to ethylene glycol, polyethylene glycols, and trimethylamine .

Vorbereitungsmethoden

Choline hydroxide can be synthesized through various methods:

From Choline Halides: This compound can be produced from choline halides, such as choline chloride, by treating them with a strong base like sodium hydroxide or potassium hydroxide.

From Choline Sulfate: Another method involves treating choline sulfate with barium hydroxide to produce this compound.

Direct Reaction: This compound can also be produced by mixing trimethylamine and water in a reactor, followed by the slow introduction of ethylene oxide.

Analyse Chemischer Reaktionen

Self-Assembly Processes

Recent studies have shown that choline hydroxide can affect the self-assembly of fatty acids, such as palmitic acid. The molar ratio between this compound and fatty acid influences the formation of various structures, including vesicles and lamellar phases, which have potential applications in drug delivery and biotechnology .

-

Safety and Handling Considerations

This compound is classified as a strong base, which poses certain hazards:

-

Corrosive Nature : It can cause severe burns upon contact with skin or eyes and may lead to respiratory issues if inhaled.

-

Reactivity : this compound may react violently with strong oxidizing agents, necessitating careful handling and storage under inert conditions .

This compound is a multifunctional compound with significant utility in organic synthesis, catalysis, and material science. Its unique properties allow it to participate in various chemical reactions effectively, making it an essential reagent in both industrial and laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 121.18 g/mol |

| Melting Point | 236–239 °C |

| Density | 1.09 g/mL at 20 °C |

| pKa | 13.9 |

| Solubility | Miscible in water |

This article provides an overview of the chemical reactions associated with this compound, highlighting its synthesis methods, catalytic roles, and safety considerations while ensuring that the information is derived from diverse sources for authoritative insights.

Wissenschaftliche Forschungsanwendungen

Catalysis

Biodiesel Production

Choline hydroxide has been identified as a promising catalyst for the transesterification of vegetable oils to produce biodiesel. A study demonstrated that using this compound as a catalyst achieved a conversion rate of 95.7% in fatty acid methyl esters within 30 minutes at elevated temperatures (65°C) with a catalyst dosage of 2 wt.% . The reusability and efficiency of this compound as a catalyst highlight its potential in sustainable biodiesel production.

Synthesis of Azlactones

Research indicates that this compound can be utilized in greener synthetic methods for azlactones, showcasing its efficiency and selectivity as a biodegradable and recyclable catalyst . This application emphasizes the environmental benefits of using ionic liquids in organic synthesis compared to traditional catalysts.

Self-Assembly and Material Science

Self-Assembly of Fatty Acids

this compound plays a crucial role in the self-assembly processes of fatty acids, such as palmitic acid. Studies have shown that varying the molar ratio of this compound to palmitic acid leads to the formation of diverse structures, including vesicles, lamellar phases, and rigid membranes. These self-assembled structures have potential applications in drug delivery systems and nanotechnology .

Biochemical Applications

Enzyme Stabilization

this compound-supported magnetic nanoparticles have been investigated for their impact on enzyme activity. Research found that these nanoparticles enhance the peroxidase activity and conformational stability of cytochrome c, suggesting applications in biocatalysis and biosensing . The ability to stabilize enzymes could lead to advancements in biochemical assays and therapeutic applications.

Environmental Applications

Toxic Gas Sensors

this compound has been employed in the synthesis of two-dimensional nanomaterials for gas sensing applications. Its use in developing sensors for detecting toxic gases highlights its versatility beyond traditional chemical applications . The integration of this compound into sensor technology could improve detection sensitivity and selectivity.

Summary Table of Applications

Wirkmechanismus

Choline hydroxide exerts its effects primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter that plays a critical role in muscle control, memory, and other central nervous system functions. This compound is also involved in the synthesis of phosphatidylcholine, which is essential for maintaining cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Choline hydroxide is unique among similar compounds due to its bifunctional nature, containing both a quaternary ammonium group and a hydroxyl group. Similar compounds include:

Choline Chloride: Used as a dietary supplement and in the synthesis of other choline compounds.

Tetraethylammonium Hydroxide: Used as a phase transfer catalyst and in organic synthesis.

Choline Sulfate: Used in the production of this compound and as a dietary supplement.

This compound stands out due to its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry.

Biologische Aktivität

Choline hydroxide (ChOH), a quaternary ammonium compound, is increasingly recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, role in self-assembly processes, and potential applications in medicine and biotechnology.

This compound is chemically characterized as 2-hydroxy-N,N,N-trimethyl-ethanaminium hydroxide. It serves as a precursor to acetylcholine and acts as a methyl donor in several metabolic pathways. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest in both academic and industrial research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly when used as a component of ionic liquids (ILs). Studies have shown that choline-based ionic liquids demonstrate potent antibacterial activity against a range of microorganisms. For example:

- Choline Phenylacetate : This compound displayed strong antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. The inhibition zones measured were comparable to or greater than those produced by standard antibiotics like streptomycin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various choline-based ionic liquids were determined, indicating their effectiveness against different bacterial strains. Notably, the solubility issues encountered with some ionic liquids necessitated further investigation into their bioactivity .

| Compound | Bacteria Tested | Inhibition Zone (mm) | Comparison to Standard |

|---|---|---|---|

| Choline Phenylacetate | S. aureus, S. epidermidis, E. coli, P. aeruginosa | 15-25 | Comparable to Streptomycin |

| Choline Ricinoleate | B. subtilis, C. albicans | 12-20 | Effective against Gram-positive |

Self-Assembly Behavior

Recent studies have indicated that this compound can influence the self-assembly of fatty acids, such as palmitic acid (PA). The self-assembly behavior is dependent on the molar ratio between this compound and fatty acids:

- Self-Assembly Structures : As the molar ratio changes, various structures form, including vesicles, lamellar phases, and rigid membranes. These structures are crucial for applications in drug delivery systems and nanotechnology .

- Mechanisms : The ionization state of fatty acids is modulated by pH changes induced by this compound, affecting molecular interactions such as hydrogen bonding and electrostatic interactions. This tunability highlights the potential of this compound in designing biocompatible materials for medical applications .

Case Studies

- Antimicrobial Applications : A study demonstrated that this compound-based ionic liquids could effectively inhibit microbial growth in clinical settings. The results suggested that these compounds could serve as alternatives to traditional antibiotics, especially in combating antibiotic-resistant strains .

- Biocompatibility in Drug Formulations : Research has shown that formulations containing this compound exhibit low toxicity and high biocompatibility, making them suitable candidates for drug delivery systems targeting specific tissues without adverse effects .

- Catalytic Efficiency : this compound has been identified as an efficient catalyst for various organic reactions under mild conditions, showcasing its versatility beyond biological applications .

Eigenschaften

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZQNNOULOCVDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047467 | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 45% aqueous solution: Brown viscous liquid; [Acros Organics MSDS] | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-41-1 | |

| Record name | Choline, hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sincaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7THJ3EG9SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.